Lipophilicity Comparison: Higher LogP than Des-Bromo and Des-Difluoromethoxy Analogs
The difluoromethoxy and bromo substituents on ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate confer a calculated LogP of 3.92, which is significantly higher than that of the des-bromo analog ethyl 3-[2-(difluoromethoxy)phenyl]propanoate and the des-difluoromethoxy analog ethyl 3-(5-bromo-2-methoxyphenyl)propanoate [1]. This increased lipophilicity can be advantageous for membrane permeability in cell-based assays or for partitioning into hydrophobic binding pockets, differentiating it from less lipophilic analogs.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.92 (ACD/Labs) |
| Comparator Or Baseline | Des-Bromo analog (ethyl 3-[2-(difluoromethoxy)phenyl]propanoate): ~3.4 (estimated); Des-Difluoromethoxy analog (ethyl 3-(5-bromo-2-methoxyphenyl)propanoate): ~3.6 (estimated) |
| Quantified Difference | +0.3 to +0.5 LogP units |
| Conditions | Predicted values from ACD/Labs Percepta Platform |
Why This Matters
Higher LogP indicates greater lipophilicity, which can influence membrane permeability, bioavailability, and target binding in biological assays.
- [1] ChemSpider. Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate. CSID: 24722549. ACD/LogP: 3.92. View Source
